molecular formula C22H24N2O3 B304077 N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Numéro de catalogue B304077
Poids moléculaire: 364.4 g/mol
Clé InChI: JEDRTBPNUKWENE-MOSHPQCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, also known as DM-1, is a small molecule drug that has gained attention in the scientific community due to its potential application in cancer treatment. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells and deliver cytotoxic drugs to them.

Mécanisme D'action

The mechanism of action of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves the specific targeting of cancer cells through the use of an antibody that recognizes a surface protein on the cancer cell. Once the antibody binds to the cancer cell, the N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide molecule is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by the action of lysosomal enzymes, releasing the cytotoxic drug into the cytoplasm. The cytotoxic drug then binds to microtubules, disrupting their function and leading to cell death.
Biochemical and Physiological Effects
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have potent cytotoxic effects on cancer cells, leading to cell death through the disruption of microtubules. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has also been shown to have some off-target effects, leading to toxicity in normal cells. In addition, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have some pharmacokinetic limitations, such as poor solubility and rapid clearance from the body.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several advantages for use in lab experiments, including its potent cytotoxic effects on cancer cells and its specific targeting of cancer cells through the use of an antibody. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide also has some limitations, such as its off-target effects and pharmacokinetic limitations, which may affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the development and use of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. One direction is the development of new linkers and cytotoxic drugs that may improve the efficacy and safety of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Another direction is the exploration of new targets for N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, such as other surface proteins on cancer cells. Finally, the combination of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide with other cancer therapies, such as immunotherapy, may improve the overall efficacy of cancer treatment.

Méthodes De Synthèse

The synthesis of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves several steps, including the preparation of the linker, the preparation of the cytotoxic drug, and the conjugation of the linker and the drug. The linker used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a derivative of maleimide, which reacts with the thiol group of cysteine residues on the surface of the cancer cell. The cytotoxic drug used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is maytansine, which is a potent microtubule inhibitor. The conjugation of the linker and the drug is achieved through a thiol-maleimide reaction.

Applications De Recherche Scientifique

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and lymphoma. In clinical trials, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been tested in patients with HER2-positive breast cancer, and has shown significant improvement in progression-free survival and overall survival compared to standard chemotherapy.

Propriétés

Nom du produit

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Formule moléculaire

C22H24N2O3

Poids moléculaire

364.4 g/mol

Nom IUPAC

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

Clé InChI

JEDRTBPNUKWENE-MOSHPQCFSA-N

SMILES isomérique

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

SMILES canonique

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.